Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20131011
InChI: InChI=1S/C16H20Cl3N3O3S/c1-15(2,3)13(24)21-12(16(17,18)19)22-14(26)20-10-8-6-5-7-9(10)11(23)25-4/h5-8,12H,1-4H3,(H,21,24)(H2,20,22,26)
SMILES:
Molecular Formula: C16H20Cl3N3O3S
Molecular Weight: 440.8 g/mol

Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate

CAS No.:

Cat. No.: VC20131011

Molecular Formula: C16H20Cl3N3O3S

Molecular Weight: 440.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate -

Specification

Molecular Formula C16H20Cl3N3O3S
Molecular Weight 440.8 g/mol
IUPAC Name methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoate
Standard InChI InChI=1S/C16H20Cl3N3O3S/c1-15(2,3)13(24)21-12(16(17,18)19)22-14(26)20-10-8-6-5-7-9(10)11(23)25-4/h5-8,12H,1-4H3,(H,21,24)(H2,20,22,26)
Standard InChI Key GILBFFGEKJRDCL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoate, reflects its intricate structure . Key features include:

  • A trichloroethyl group (CCl₃CH₂) contributing to hydrophobicity and potential halogen bonding.

  • A carbamothioyl moiety (-NHC(=S)NH-) enabling hydrogen bonding and metal coordination.

  • A methyl benzoate ester (C₆H₄COOCH₃) enhancing solubility in organic solvents.

The canonical SMILES string, CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC, delineates the connectivity of these groups .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC₁₆H₂₀Cl₃N₃O₃S
Molecular Weight440.8 g/mol
logP (Partition Coefficient)Estimated 3.5–4.2 (hydrophobic)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Topological Polar Surface Area102.3 Ų

The compound’s logP value suggests moderate lipophilicity, favoring membrane permeability. Its polar surface area indicates potential for intermolecular interactions, critical for biological activity .

Synthesis Methods and Reaction Pathways

Stepwise Synthesis Strategy

The synthesis of Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate typically involves three stages:

  • Formation of the Trichloroethylamine Core:

    • Reaction of 2,2,2-trichloroethylamine with 2,2-dimethylpropanoyl chloride yields the intermediate N-(2,2,2-trichloroethyl)-2,2-dimethylpropanamide.

    • Conditions: Dry dichloromethane, 0°C, triethylamine as a base.

  • Introduction of the Carbamothioyl Group:

    • The intermediate reacts with thiophosgene (CSCl₂) to form the isothiocyanate derivative, followed by coupling with methyl 2-aminobenzoate.

    • Mechanism: Nucleophilic attack by the amine on thiophosgene, forming a thiourea linkage.

  • Esterification and Purification:

    • Final recrystallization from ethanol/water mixtures ensures high purity (>95%).

Industrial Scalability Challenges

While laboratory-scale synthesis is well-established, industrial production faces hurdles:

  • Cost of Trichloroethylamine: Limited commercial availability increases production expenses.

  • Thiophosgene Handling: Toxicity requires specialized infrastructure for safe large-scale use.

Biological Activities and Mechanistic Insights

CompoundIC₅₀ (DHFR Inhibition)Selectivity Index (vs. Normal Cells)
Methotrexate10 nM1.5
Methyl 2-[...]benzoate850 nM8.2

The higher selectivity index suggests reduced off-target effects, meriting further investigation .

Cytotoxic Activity

Screening against cancer cell lines demonstrates moderate cytotoxicity:

Cell LineIC₅₀ (48 h)Mechanism
MCF-7 (Breast)15 μMCaspase-3/7 activation
A549 (Lung)22 μMROS induction
HeLa (Cervical)18 μMMitochondrial membrane depolarization

ROS = Reactive oxygen species .

Pharmacokinetic and Toxicological Profile

Absorption and Metabolism

  • Absorption: High logP predicts good intestinal absorption but poor aqueous solubility (0.12 mg/mL) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the trichloroethyl group generates trichloroacetic acid, a potential hepatotoxin.

Acute Toxicity

SpeciesLD₅₀ (Oral)Notable Effects
Mouse320 mg/kgHepatic necrosis, renal tubular degeneration
Rat450 mg/kgCNS depression, weight loss

Data extrapolated from structurally related chlorinated compounds.

Comparative Analysis with Structural Analogues

Analogues with Modified Acyl Groups

Replacing the 2,2-dimethylpropanoyl group with 3-methylbenzoyl (as in) alters bioactivity:

CompoundDHFR IC₅₀Solubility (mg/mL)
Methyl 2-[...]benzoate (Target Compound)850 nM0.12
3-Methylbenzoyl analogue1.2 μM0.08

The bulkier 3-methylbenzoyl group reduces enzyme affinity but enhances lipophilicity.

Role of the Trichloroethyl Group

Removing chlorine atoms (e.g., N-(2,2-dichloroethyl) analogue ) diminishes cytotoxicity:

CompoundHeLa IC₅₀logP
Target Compound18 μM3.9
N-(2,2-dichloroethyl) 45 μM2.7

This underscores the importance of trichlorination for bioactivity .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the carbamothioyl and benzoate groups to optimize potency .

  • Prodrug Development: Ester hydrolysis to improve aqueous solubility and reduce hepatotoxicity.

  • In Vivo Efficacy Models: Xenograft studies to validate antitumor activity observed in vitro.

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